The synthesis of YU142670 typically involves cyclization reactions using starting materials such as 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. One notable method includes the use of substituted aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) as a cyclizing agent. This approach allows for the formation of the desired heterocyclic structure with high yield and purity. Additionally, microwave-assisted synthesis techniques have been explored to enhance reaction efficiency and reduce environmental impact, indicating a trend towards more sustainable synthetic methods in industrial production.
The molecular structure of YU142670 is defined by its unique arrangement of rings and functional groups. The compound consists of a triazole ring fused to a thiadiazole ring, along with a pyridine moiety. This structural configuration contributes to its biological activity and interaction with various molecular targets.
The presence of these features allows YU142670 to exhibit unique properties compared to other similar compounds, enhancing its potential for therapeutic applications .
YU142670 participates in various chemical reactions that expand its utility in synthetic chemistry and biological applications. Common types of reactions include:
These reactions highlight the versatility of YU142670 as both a reactant and product in synthetic pathways.
The mechanism of action for YU142670 primarily involves its role as an inhibitor of specific enzymes such as OCRL (Oculocerebrorenal Syndrome of Lowe) and INPP5B (Inositol Polyphosphate 5-phosphatase B). By inhibiting these enzymes, YU142670 disrupts phosphoinositide metabolism, leading to alterations in cellular signaling pathways.
This mechanism is crucial for understanding the therapeutic potential of YU142670 in diseases related to phosphoinositide dysregulation .
The physical and chemical properties of YU142670 are essential for its application in research and industry. Key properties include:
These properties influence how YU142670 is utilized in various experimental settings and formulations .
YU142670 has diverse applications across several scientific fields:
The broad applicability of YU142670 underscores its significance in both academic research and industrial applications .
The identification of YU142670 resulted from innovative high-throughput screening (HTS) methodologies designed to target inositol 5-phosphatases—enzymes critical for regulating phosphoinositide signaling. Three complementary in vitro assays formed the backbone of this discovery pipeline:
A library of 37,579 compounds was screened against Synaptojanin 1, and 29,087 against OCRL. Hits were prioritized at >3 standard deviations from the median, yielding 298 OCRL-active compounds. Dose-response validation narrowed these to 12 high-potency candidates, including the scaffold that evolved into YU142670. This multi-assay approach mitigated interference risks and ensured robust hit identification [2].
Table 1: Performance Metrics of HTS Assays for 5-Phosphatase Inhibitor Discovery
Assay Type | Detection Principle | Z′ Score | Throughput | Key Advantage |
---|---|---|---|---|
Fluorescence Polarization | Competitive binding of TAPP1 PH domain | 0.6–0.9 | High | Sensitivity, reproducibility |
Malachite Green | Phosphate release quantification | 0.5–0.8 | Medium | Substrate flexibility |
Mobility Shift | Capillary electrophoresis of fluorescent substrates | 0.5–0.7 | Low | Minimal interference |
YU142670 emerged as a breakthrough due to its unparalleled selectivity for OCRL (IC₅₀ = 0.71 µM against PI(4,5)P₂) and INPP5B (IC₅₀ = 1.78 µM against PI(4,5)P₂), while sparing related phosphatases [1] [4] [6]. Target prioritization was guided by:
Crucially, YU142670’s cellular effects—increased PI(4,5)P₂/PI4P ratios (50% elevation at 50 µM) and actin ruffling—mirrored OCRL knockdown phenotypes, confirming target engagement in human fibroblasts and kidney cells [1] [5].
Table 2: Selectivity Profile of YU142670 Across Phosphatases
Enzyme | Substrate | IC₅₀ (µM) | Inhibition | Biological Rationale |
---|---|---|---|---|
OCRL | PI(4,5)P₂ | 0.71 | Potent | Lowe syndrome pathogenesis |
INPP5B | PI(4,5)P₂ | 1.78 | Potent | Structural homology to OCRL |
INPP5A | IP₃ | >50 | Negligible | Distinct substrate preference |
SYNJ1 | PI(4,5)P₂ | >50 | None | Divergent catalytic domain |
PTEN | PI(3,4,5)P₃ | >50 | None | 3-phosphatase activity |
The evolution of YU142670’s chemical scaffold exemplifies structure-based optimization to enhance potency and selectivity. Key SAR insights include:
C12=NN=C(C3=CC=NC=C3)N1N=CS2
) was identified as essential for OCRL binding. Modifications to the pyridazine ring improved solubility (e.g., DMSO solubility: 2 mg/mL) without compromising activity [1] [6]. Pharmacophore modeling further refined the compound’s interactions:
Table 3: Key Molecular Features of YU142670 Enabling Selectivity
Structural Feature | Role in Target Engagement | Impact on Selectivity |
---|---|---|
Triazolopyridazine core | Binds catalytic pocket | High shape complementarity to OCRL/INPP5B |
Thioether moiety | H-bond with Arg500 | Exclusion from INPP5E (steric clash) |
Pyridine ring | π-stacking with Phe897 | Weak interaction with SHIP1 Phe |
C3 polar substituents | Solubility enhancement | No effect on phosphatase inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7